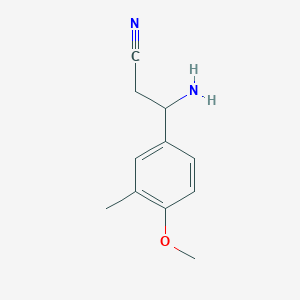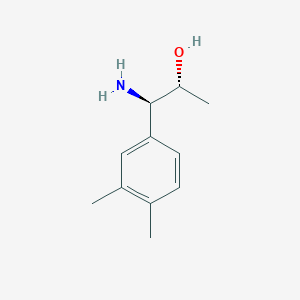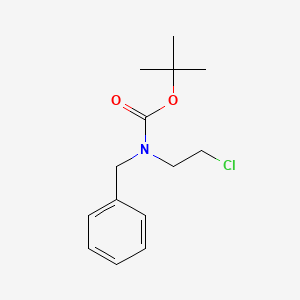![molecular formula C9H16N4 B13058776 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine is a compound that features both pyrrolidine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. The presence of both nitrogen-containing heterocycles in its structure makes it a versatile scaffold for the development of biologically active molecules.
準備方法
The synthesis of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-imidazole-4-amine with 2-bromoethylpyrrolidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the imidazole attacks the bromoethyl group, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as alkyl halides or acyl chlorides. These reactions can lead to the formation of N-substituted imidazole derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of N-substituted imidazole compounds.
科学的研究の応用
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用機序
The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may target neurotransmitter receptors, leading to changes in neuronal signaling and potential therapeutic effects.
類似化合物との比較
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine can be compared with other similar compounds, such as:
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole: This compound features a pyrazole ring instead of an imidazole ring. The difference in ring structure can lead to variations in biological activity and chemical reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have different physicochemical properties and biological activities compared to this compound.
Imidazole derivatives: Compounds with modifications on the imidazole ring, such as N-substituted imidazoles, can exhibit different reactivity and biological effects.
The uniqueness of this compound lies in its combination of both pyrrolidine and imidazole rings, which provides a versatile scaffold for the development of novel compounds with diverse applications.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
1-(2-pyrrolidin-1-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H16N4/c10-9-7-13(8-11-9)6-5-12-3-1-2-4-12/h7-8H,1-6,10H2 |
InChIキー |
PQPXSPKJFNORMP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCN2C=C(N=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)

![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)




![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13058763.png)

